1-(2-Amino-5-(methylthio)phenyl)-2-chloropropan-1-one
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Overview
Description
1-(2-Amino-5-(methylthio)phenyl)-2-chloropropan-1-one is a synthetic organic compound with a unique structure that includes an amino group, a methylthio group, and a chloropropanone moiety
Preparation Methods
The synthesis of 1-(2-Amino-5-(methylthio)phenyl)-2-chloropropan-1-one typically involves multiple steps. One common synthetic route starts with the chlorination of 2-amino-5-(methylthio)benzene, followed by the introduction of the chloropropanone group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
1-(2-Amino-5-(methylthio)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with nucleophiles like amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures and pH levels to achieve the desired transformations.
Scientific Research Applications
1-(2-Amino-5-(methylthio)phenyl)-2-chloropropan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-(methylthio)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The amino and chloropropanone groups allow it to form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The methylthio group may also contribute to its binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
1-(2-Amino-5-(methylthio)phenyl)-2-chloropropan-1-one can be compared with other similar compounds, such as:
2-Amino-5-(methylthio)-1,3,4-thiadiazole: This compound shares the amino and methylthio groups but has a different core structure, leading to distinct chemical and biological properties.
2-Amino-5-phenyl-1,3,4-thiadiazole: Similar in having an amino group, this compound differs in its phenyl and thiadiazole moieties, affecting its reactivity and applications.
2-Amino-1,3,4-thiadiazole:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications.
Properties
Molecular Formula |
C10H12ClNOS |
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Molecular Weight |
229.73 g/mol |
IUPAC Name |
1-(2-amino-5-methylsulfanylphenyl)-2-chloropropan-1-one |
InChI |
InChI=1S/C10H12ClNOS/c1-6(11)10(13)8-5-7(14-2)3-4-9(8)12/h3-6H,12H2,1-2H3 |
InChI Key |
UMBBMXHSWDNTEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC(=C1)SC)N)Cl |
Origin of Product |
United States |
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